molecular formula C17H23NO2 B13665609 tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate

tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate

Cat. No.: B13665609
M. Wt: 273.37 g/mol
InChI Key: JZKSFWISUJNVHU-UHFFFAOYSA-N
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Description

tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The presence of tert-butyl groups in the compound enhances its stability and lipophilicity, making it a valuable compound in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate typically involves the introduction of tert-butyl groups into the indole structure. One common method is the reaction of 5-(tert-butyl)-1H-indole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often utilizes flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate can undergo oxidation reactions, often facilitated by oxidizing agents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with different functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate is used as a building block in organic synthesis. Its stability and reactivity make it suitable for the synthesis of complex molecules.

Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development. Indole derivatives are known to interact with various biological targets, making them candidates for pharmaceutical research.

Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

  • tert-Butyl 5-(tert-butyl)-1H-indole-2-carboxylate
  • tert-Butyl 5-(tert-butyl)-1H-indole-3-carboxylate
  • tert-Butyl 5-(tert-butyl)-1H-indole-4-carboxylate

Comparison: While these compounds share the indole core and tert-butyl groups, their position on the indole ring can influence their reactivity and biological activity. tert-Butyl 5-(tert-butyl)-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which can affect its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

tert-butyl 5-tert-butylindole-1-carboxylate

InChI

InChI=1S/C17H23NO2/c1-16(2,3)13-7-8-14-12(11-13)9-10-18(14)15(19)20-17(4,5)6/h7-11H,1-6H3

InChI Key

JZKSFWISUJNVHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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